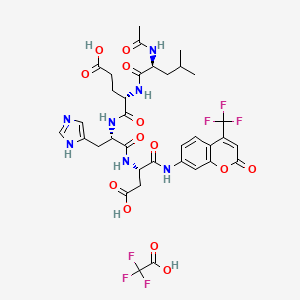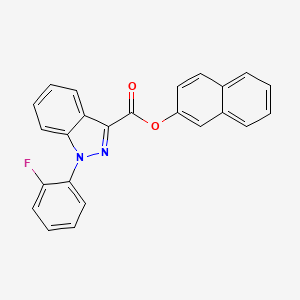
naphthalen-2-yl1-(2-fluorophenyl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CAF, formally known as 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid, 2-naphthalenyl ester, is a synthetic cannabinoid. This compound features a 3-carboxylate-indazole structure with a 1-(2-fluorophenyl) group. It is primarily used for forensic and research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 3-CAF involves the reaction of 1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid with 2-naphthol in the presence of a suitable coupling reagent. The reaction typically occurs under mild conditions, often using a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography to achieve a high purity level .
Chemical Reactions Analysis
3-CAF undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-CAF is extensively used in forensic and research applications. Its primary use is as an analytical reference standard in mass spectrometry and other analytical techniques. It is also employed in the study of synthetic cannabinoids, helping researchers understand their physiological and toxicological properties. Additionally, 3-CAF is used in the development of new synthetic cannabinoids for potential therapeutic applications .
Mechanism of Action
The exact mechanism of action of 3-CAF is not fully understood. as a synthetic cannabinoid, it is believed to interact with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various physiological processes, including pain perception, mood, and appetite. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
3-CAF is unique among synthetic cannabinoids due to its specific structural features. Similar compounds include:
1-(2-fluorophenyl)-1H-indazole-3-carboxamide: This compound shares the indazole core but differs in the functional groups attached.
1-(2-fluorophenyl)-1H-indazole-3-carboxylic acid: Similar to 3-CAF but lacks the naphthalenyl ester group.
1-(2-fluorophenyl)-1H-indazole-3-carboxylate: Another related compound with different ester groups.
These compounds exhibit varying degrees of potency and selectivity towards cannabinoid receptors, highlighting the uniqueness of 3-CAF in terms of its chemical structure and biological activity .
Properties
CAS No. |
2219324-25-9 |
|---|---|
Molecular Formula |
C24H15FN2O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
naphthalen-2-yl 1-(2-fluorophenyl)indazole-3-carboxylate |
InChI |
InChI=1S/C24H15FN2O2/c25-20-10-4-6-12-22(20)27-21-11-5-3-9-19(21)23(26-27)24(28)29-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
InChI Key |
VBZWFDNXUJTAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=NN(C4=CC=CC=C43)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)
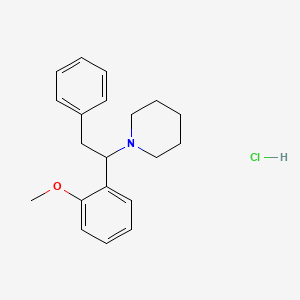
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765455.png)
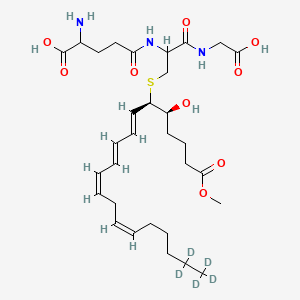
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
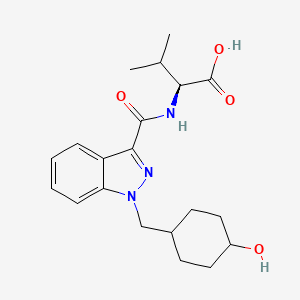
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
